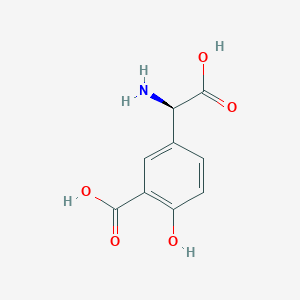

(S)-3-Carboxy-4-hydroxyphenylglycine

Übersicht

Beschreibung

This usually involves the IUPAC name, common names, and structural formula. The description may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity, stability, and the conditions needed for reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen

Metabotropic Glutamate Receptor Antagonism

(S)-3-Carboxy-4-hydroxyphenylglycine has been studied for its role as an antagonist at type I metabotropic glutamate receptors. In research conducted by Thomsen and Suzdak (1993), it was found that this compound can inhibit glutamate-stimulated phosphoinositide hydrolysis in a competitive manner, demonstrating its potential as a potent and competitive antagonist of the mGluR1α subtype (Thomsen & Suzdak, 1993).

Role in Neuropharmacology

(S)-3-Carboxy-4-hydroxyphenylglycine's interactions with metabotropic glutamate receptors have implications in neuropharmacology. For instance, Thoreson, Velte, and Miller (1995) discovered that certain phenylglycine derivatives, including S-3-carboxy-4-hydroxyphenylglycine, act as L-AP4 receptor agonists in the retina, suggesting a role in modulating retinal ON bipolar cells (Thoreson et al., 1995).

Application in Biochemistry

The compound has also been discussed in the context of peptide natural products. Rashed S Al Toma and colleagues (2015) highlighted its occurrence in a variety of peptide natural products, including antibiotics and biologically active linear and cyclic peptides. This suggests its significance in the biosynthesis and structural formation of these substances (Rashed S Al Toma et al., 2015).

Pharmacological Analysis

Further pharmacological analysis by Cavanni et al. (1994) revealed that derivatives of carboxyphenylglycine, including (S)-3-Carboxy-4-hydroxyphenylglycine, show activity on glutamate metabotropic receptors. This compound was observed to antagonize forskolin-stimulated cAMP levels in cells expressing mGlu2, acting as an agonist at this receptor subtype (Cavanni et al., 1994).

Anticonvulsant Properties

Tang et al. (1997) explored its use in epilepsy models, showing that (S)-3-Carboxy-4-hydroxyphenylglycine had anticonvulsant activity against sound-induced seizures in genetically epilepsy-prone rats, providing insights into its potential therapeutic applications (Tang et al., 1997).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.

Zukünftige Richtungen

This involves predicting or proposing future research directions. This could be based on the current state of research and the potential applications of the compound.

Eigenschaften

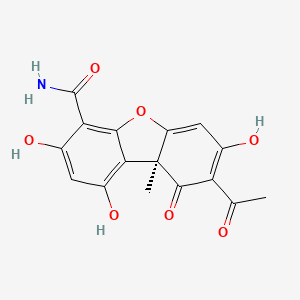

IUPAC Name |

5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBCZTXSTWCIG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Carboxy-4-hydroxyphenylglycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

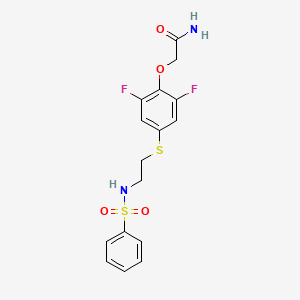

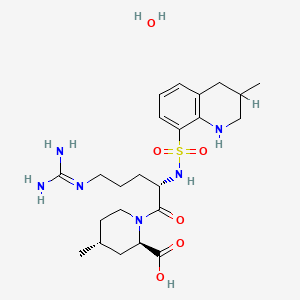

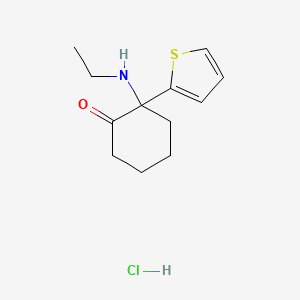

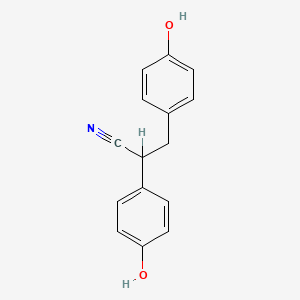

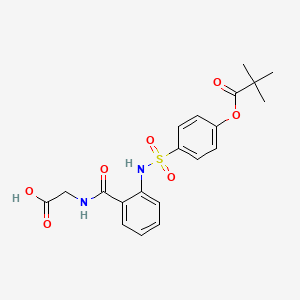

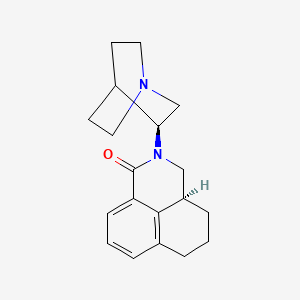

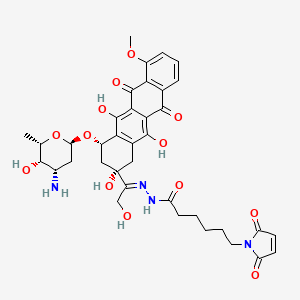

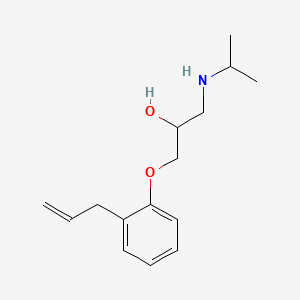

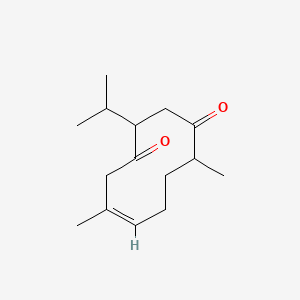

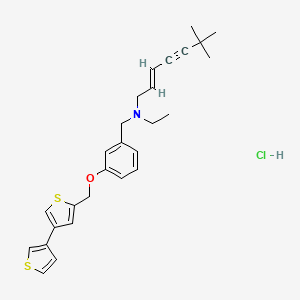

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)